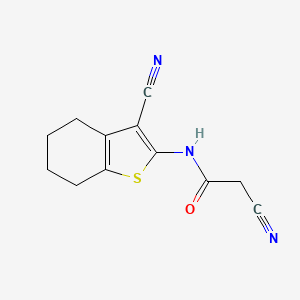
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
Vue d'ensemble
Description
This compound is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Synthesis Analysis
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .Molecular Structure Analysis
The molecular weight of this compound is 245.3 and its molecular formula is C12H11N3OS .Chemical Reactions Analysis
The reaction pathways of this compound include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 245.3 and its molecular formula is C12H11N3OS .Applications De Recherche Scientifique
Synthesis of Heterocyclic Derivatives
This compound serves as a precursor for synthesizing various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have broad applications in medicinal chemistry due to their diverse biological activities .
Inhibitors of JNK2 and JNK3 Kinases
The compound has been identified as a potent inhibitor of JNK2 and JNK3 kinases. These enzymes are involved in cellular signaling pathways related to inflammation and apoptosis. Inhibitors targeting these kinases can be potential therapeutic agents for diseases where these pathways are dysregulated .
Antitumor Activity
Derivatives of this compound have shown promise in antitumor activity. The ability to synthesize various heterocyclic compounds means that it can be tailored to target specific types of cancer cells .
Antimicrobial Activity
Some synthesized derivatives from this compound exhibit significant antimicrobial activity. This includes inhibitory effects against various bacterial strains such as B. subtilis, E. coli, P. vulgaris, and S. aureus .
Spectrofluorimetric Applications
2-Cyanoacetamide derivatives are used in spectrofluorimetric methods for the determination of certain drugs like antihistaminic H1 receptor antagonists .
Fluorometric Determination
The compound may be used in fluorometric determination of substances like 3,4-dihydroxyphenylalanine (DOPA), which is relevant in clinical diagnostics .
Mécanisme D'action
Target of Action
The primary targets of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to their ATP-binding site . The unique binding mode involves the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. The inhibition of JNK2 and JNK3 can therefore have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Result of Action
The result of the compound’s action is the inhibition of JNK2 and JNK3 kinases . This inhibition can lead to changes in the MAPK signaling pathway and subsequently affect various cellular processes. For instance, it can lead to the suppression of cell proliferation or the induction of apoptosis, depending on the cellular context.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPDESAYGWLKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201167697 | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide | |
CAS RN |
73227-84-6 | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73227-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201167697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



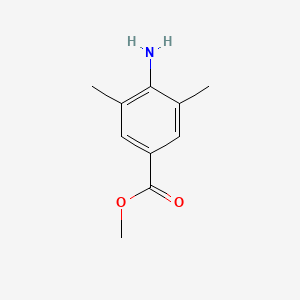
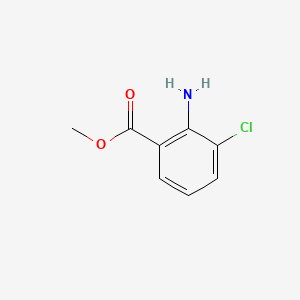

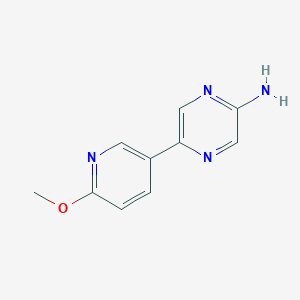
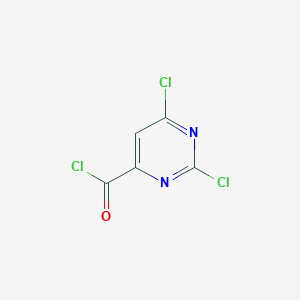
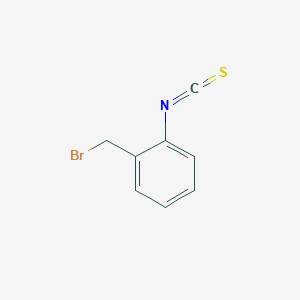
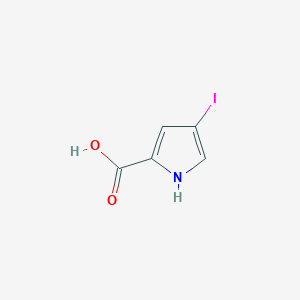

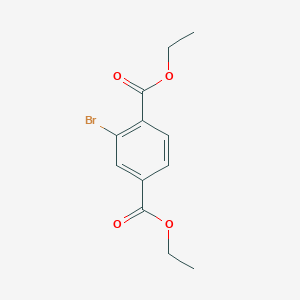

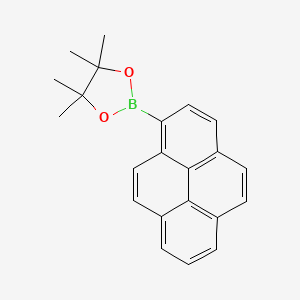
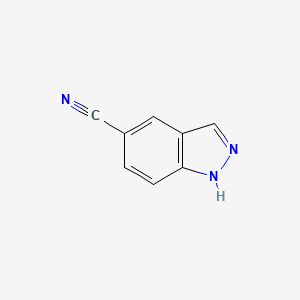
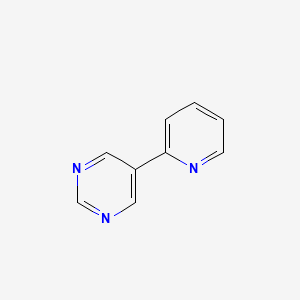
![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)